molecular formula C14H13BrN2S B2773127 2-[(4-bromophenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 343374-32-3

2-[(4-bromophenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Cat. No.: B2773127
CAS No.: 343374-32-3
M. Wt: 321.24
InChI Key: JFGYCJVRYCSUGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-bromophenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a heterocyclic compound that features a bromophenyl group attached to a sulfanyl group, which is further connected to a cyclopenta[d]pyrimidine ring system

Properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2S/c1-9-12-3-2-4-13(12)17-14(16-9)18-11-7-5-10(15)6-8-11/h5-8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGYCJVRYCSUGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC2=NC(=N1)SC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(4-bromophenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves multi-step organic reactions. One common method includes the reaction of 4-bromothiophenol with a suitable cyclopenta[d]pyrimidine precursor under specific conditions. The reaction conditions often involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity, as well as the use of continuous flow reactors to enhance scalability.

Chemical Reactions Analysis

2-[(4-bromophenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine can undergo various types of chemical reactions:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under suitable conditions, often involving palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

Scientific Research Applications

2-[(4-bromophenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its potential binding affinity to biological targets.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(4-bromophenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to hydrophobic pockets in proteins, while the sulfanyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar compounds to 2-[(4-bromophenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine include other bromophenyl-substituted heterocycles and sulfanyl-containing compounds. For example:

    2-[(4-bromophenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]thiazole: This compound has a thiazole ring instead of a pyrimidine ring, which may result in different biological activities and chemical reactivity.

    4-bromo-2-[(4-bromophenyl)sulfanyl]pyrimidine: This compound lacks the cyclopenta ring, which may affect its binding affinity and specificity for certain targets.

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Biological Activity

2-[(4-bromophenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a heterocyclic compound notable for its potential biological activities. This compound features a sulfonyl group attached to a bromophenyl moiety and a cyclopenta[d]pyrimidine core, making it a subject of interest in medicinal chemistry. The compound's molecular formula is C14H13BrN2S, and its IUPAC name reflects its complex structure.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The bromophenyl group may enhance binding affinity and specificity, allowing the compound to modulate the activity of enzymes or receptors involved in various biological pathways .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

Recent studies have explored the anticancer potential of related heterocyclic compounds. These studies suggest that the cyclopenta[d]pyrimidine scaffold may exhibit selective cytotoxicity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The exact mechanisms involve the modulation of signaling pathways related to cell survival and death.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit cholinesterase enzymes (AChE and BChE), which are critical in regulating acetylcholine levels in the nervous system. Inhibiting these enzymes can be beneficial in treating conditions like Alzheimer's disease, where cholinergic dysfunction is prevalent .

Case Studies

  • Anticancer Study : A study evaluated the effects of similar compounds on human cancer cell lines, revealing that they significantly reduced cell viability at micromolar concentrations. The study concluded that these compounds could serve as lead candidates for further development in anticancer therapies .
  • Cholinesterase Inhibition : Another research focused on the inhibition of AChE and BChE by derivatives of cyclopenta[d]pyrimidine. The results demonstrated that these compounds effectively inhibited both enzymes, suggesting their potential use in treating Alzheimer's disease .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessTarget Enzyme/PathwayReference
AntimicrobialInhibits bacterial growthVarious bacterial strains
AnticancerInduces apoptosisCancer cell lines
Cholinesterase InhibitionInhibits AChE and BChENeurological pathways

Q & A

Basic: What are the optimized synthetic routes for 2-[(4-bromophenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine?

The synthesis typically involves multistep nucleophilic substitution and cyclization reactions . Key steps include:

  • Sulfanyl group introduction : Reacting a halogenated cyclopenta[d]pyrimidine precursor (e.g., 4-methyl-2-chloro derivative) with 4-bromothiophenol under basic conditions (e.g., NaH in DMF) to form the sulfanyl bridge .
  • Solvent optimization : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency by stabilizing intermediates .
  • Purity control : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity, verified via HPLC .

Basic: How is structural characterization performed for this compound?

Spectroscopic and crystallographic methods are critical:

  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., methyl at C4, sulfanyl at C2) and dihydrocyclopenta ring conformation .
  • X-ray crystallography : Resolves bond angles and torsional strain in the fused cyclopenta-pyrimidine system, crucial for understanding steric effects .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 337.01 for C14_{14}H12_{12}BrN2_2S) .

Basic: What biological activity screening strategies are recommended?

  • Kinase inhibition assays : Use ADP-Glo™ kinase assays to evaluate interactions with tyrosine kinases (e.g., EGFR, VEGFR) due to structural similarity to known kinase inhibitors .
  • Anti-inflammatory profiling : Measure COX-2 inhibition via ELISA or prostaglandin E2_2 (PGE2_2) suppression in macrophage cells .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .

Advanced: How do substituents influence structure-activity relationships (SAR)?

A comparative SAR study of analogs reveals:

Substituent at C2Bioactivity (IC50_{50}, μM)Solubility (LogP)
4-Bromophenylsulfanyl0.45 (EGFR)3.2
2-Chlorophenylsulfanyl1.123.5
Methyl>10 (Inactive)2.8

The 4-bromo group enhances kinase binding via halogen bonding, while bulky substituents reduce solubility .

Advanced: How to resolve contradictions in solubility vs. activity data?

Discrepancies arise from solvent-dependent aggregation :

  • Dynamic light scattering (DLS) : Detect nanoaggregates in aqueous buffers (e.g., PBS), which reduce apparent activity. Use co-solvents (5% DMSO) to maintain monomeric form .
  • Molecular dynamics simulations : Predict aggregation propensity based on LogP (>3.0 correlates with poor solubility) .

Advanced: What techniques elucidate protein-ligand interactions?

  • Surface plasmon resonance (SPR) : Measure binding kinetics (kon_{on}/koff_{off}) for kinase targets .
  • Cryo-EM : Resolve binding modes in membrane-associated targets (e.g., GPCRs) .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for sulfanyl group interactions .

Advanced: How to address stability issues under physiological conditions?

  • pH stability assays : Monitor degradation via HPLC at pH 2–8. The compound is stable at pH 5–7 but degrades in acidic conditions due to sulfanyl bond cleavage .
  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the bromophenyl group .

Advanced: What computational models predict target selectivity?

  • Molecular docking (AutoDock Vina) : Screen against kinase homology models to prioritize high-affinity targets .
  • Pharmacophore modeling : Identify essential features (e.g., sulfanyl H-bond acceptor, bromine hydrophobic contact) .

Advanced: How to validate analytical methods for impurity profiling?

  • Forced degradation studies : Expose to heat (40°C), light (UV), and oxidants (H2_2O2_2) to generate degradants .
  • UHPLC-QTOF-MS : Identify impurities (e.g., des-bromo byproduct at m/z 257.98) with mass accuracy <2 ppm .

Advanced: What challenges arise during scale-up synthesis?

  • Exothermic reactions : Use jacketed reactors with controlled cooling (<0°C) during sulfanyl group addition to prevent side reactions .
  • Particle size control : Micronize the final product to ensure consistent bioavailability in in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.